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Abstract
Ampreloxetine (formerly TD-9855) is a selective norepinephrine reuptake inhibitor (NRI) under

investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH). This

technical guide provides an in-depth overview of ampreloxetine's core pharmacology,

mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical

development. Quantitative data from preclinical and clinical studies are summarized, and

detailed experimental methodologies are provided. Signaling pathways and experimental

workflows are visualized to offer a comprehensive understanding of this novel therapeutic

agent.

Introduction
Neurogenic orthostatic hypotension is a debilitating condition characterized by a significant

drop in blood pressure upon standing, resulting from impaired autonomic nervous system

function. It is a common feature of several neurodegenerative disorders, including multiple

system atrophy (MSA), Parkinson's disease, and pure autonomic failure. The primary

pathophysiological driver of nOH is the insufficient release of norepinephrine from sympathetic

nerve endings, leading to inadequate vasoconstriction.

Ampreloxetine is a potent and selective inhibitor of the norepinephrine transporter (NET).[1] By

blocking the reuptake of norepinephrine from the synaptic cleft, ampreloxetine increases the
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concentration and prolongs the action of this key neurotransmitter, thereby enhancing vascular

tone and mitigating the symptoms of nOH.[2] This document serves as a technical resource for

researchers and drug development professionals, consolidating the current knowledge on

ampreloxetine.

Mechanism of Action
Ampreloxetine's primary mechanism of action is the selective inhibition of the norepinephrine

transporter (NET).[1] NET is a crucial protein responsible for the reuptake of norepinephrine

from the synaptic cleft back into the presynaptic neuron, a process that terminates its signaling.

By binding to and inhibiting NET, ampreloxetine effectively increases the extracellular

concentration of norepinephrine in the synaptic space.[3] This leads to enhanced activation of

adrenergic receptors on vascular smooth muscle cells, resulting in increased peripheral

vascular resistance and a subsequent rise in blood pressure, particularly upon standing.

Ampreloxetine exhibits a higher affinity for NET compared to the serotonin transporter (SERT),

with a 4-fold selectivity for NET over SERT.[1] At higher doses, it is thought to act as a dual

serotonin-norepinephrine reuptake inhibitor (SNRI).[1]
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Ampreloxetine's inhibition of the norepinephrine transporter (NET).

Quantitative Data
In Vitro Binding Affinity and Functional Inhibition
The following table summarizes the in vitro binding affinity (Ki) and functional inhibition (IC50)

of ampreloxetine for human and rat norepinephrine and serotonin transporters.

Target Species Assay Type Value Reference

Norepinephrine

Transporter

(NET)

Human Binding (Ki) 1.3 nM [4]

Human Uptake (IC50) 4.4 nM [4]

Rat Uptake (IC50) 10.0 nM [4]

Serotonin

Transporter

(SERT)

Human Binding (Ki) 13 nM [4]

Human Uptake (IC50) 18 nM [4]

Rat Uptake (IC50) 100 nM [4]

Dopamine

Transporter

(DAT)

Human Binding (Ki) >10,000 nM [4]

Human Uptake (IC50) >10,000 nM [4]

Pharmacokinetic Parameters
This table outlines the key pharmacokinetic parameters of ampreloxetine in humans.
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Parameter Value Unit Population Reference

Terminal Half-

Life (t½)
30 - 40 hours

Healthy Subjects

& Patients
[5][6]

Time to

Maximum

Concentration

(Tmax)

8 - 12 hours Healthy Subjects [7]

Time to Steady

State
~6 days Healthy Subjects [7]

Metabolism
Primarily via

CYP1A2
- Humans [5][6]

Pharmacodynamic Parameters
The following table presents key pharmacodynamic data for ampreloxetine, including

transporter occupancy and biomarker modulation.

Parameter Value Unit Condition Reference

NET Occupancy

(10 mg dose)
> 75% % Adult Subjects [8][9]

SERT

Occupancy (10

mg dose)

< 50% % Adult Subjects [8][9]

Plasma DHPG

Reduction (IC50)
5.8 ng/mL

Patients with

nOH

Plasma

Norepinephrine

Increase

71%
% change from

baseline

Patients with

nOH
[3][10]

Plasma DHPG

Decrease
22%

% change from

baseline

Patients with

nOH
[3][10]
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Experimental Protocols
In Vitro Radioligand Binding and Neurotransmitter
Uptake Assays
Objective: To determine the binding affinity (Ki) and functional inhibitory potency (IC50) of

ampreloxetine at human and rat monoamine transporters.

Methodology (Summarized from[4]):

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human

norepinephrine transporter (hNET), human serotonin transporter (hSERT), or human

dopamine transporter (hDAT) were used. For rat transporters, rat cortical synaptosomes

were prepared.

Radioligand Binding Assays:

Membrane preparations from the respective cell lines were incubated with a specific

radioligand (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying

concentrations of ampreloxetine.

Non-specific binding was determined in the presence of a high concentration of a known

inhibitor (e.g., desipramine for NET).

After incubation, the membranes were filtered, and the bound radioactivity was measured

using liquid scintillation counting.

Ki values were calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays:

Cells or synaptosomes were incubated with a radiolabeled neurotransmitter (e.g.,

[³H]norepinephrine for NET, [³H]serotonin for SERT) in the presence of varying

concentrations of ampreloxetine.

Uptake was terminated by rapid filtration and washing.
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The amount of radiolabeled neurotransmitter taken up by the cells was quantified by

scintillation counting.

IC50 values were determined by non-linear regression analysis.
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Workflow for in vitro binding and uptake assays.

Clinical Trial Protocol (Phase 3 - NCT03750552 &
NCT03829657)
Objective: To evaluate the efficacy, safety, and durability of ampreloxetine for the treatment of

symptomatic nOH in patients with primary autonomic failure.
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Study Design (Summarized from[1][8]):

SEQUOIA (NCT03750552): A Phase 3, 4-week, multicenter, randomized, double-blind,

placebo-controlled, parallel-group study.

REDWOOD (NCT03829657): A Phase 3, 22-week, multicenter study comprising a 16-week

open-label period followed by a 6-week double-blind, placebo-controlled, randomized

withdrawal period.

Participants: Adults with a diagnosis of symptomatic nOH due to multiple system atrophy

(MSA), Parkinson's disease (PD), or pure autonomic failure (PAF).

Intervention: Ampreloxetine (10 mg, once daily) or placebo.

Primary Efficacy Endpoint:

SEQUOIA: Change from baseline in the Orthostatic Hypotension Symptom Assessment

(OHSA) composite score.

REDWOOD: Treatment failure during the randomized withdrawal period.

Key Secondary Endpoints: Change from baseline in the Orthostatic Hypotension Daily

Activity Scale (OHDAS) and other patient-reported outcomes.

Safety Assessments: Monitoring of adverse events, vital signs (including supine blood

pressure), electrocardiograms, and clinical laboratory tests.
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SEQUOIA (NCT03750552) REDWOOD (NCT03829657)
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Phase 3 clinical trial design for ampreloxetine in nOH.

Conclusion
Ampreloxetine is a promising, selective norepinephrine reuptake inhibitor with a

pharmacokinetic and pharmacodynamic profile well-suited for the once-daily treatment of

symptomatic neurogenic orthostatic hypotension. Its mechanism of action directly addresses

the underlying pathophysiology of nOH by enhancing noradrenergic signaling. Clinical trials

have demonstrated its potential to improve symptoms and daily functioning in patients with this

debilitating condition. Further research and ongoing clinical development will continue to

elucidate the full therapeutic potential and long-term safety of ampreloxetine. This technical

guide provides a solid foundation for understanding the key scientific and clinical aspects of

this novel therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12393039?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

